

Automating Sample Processing with the 2470 Gamma Counter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SM-2470	
Cat. No.:	B3055704	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for automating various sample processing workflows using the PerkinElmer 2470 Wizard² Automatic Gamma Counter. The 2470 Gamma Counter is a versatile and high-throughput instrument designed for the sensitive and accurate measurement of gamma-emitting radionuclides, making it an indispensable tool in academic research and drug development.[1][2][3]

The following sections detail the instrument's capabilities and provide step-by-step protocols for key applications, including Radioimmunoassay (RIA), Radioligand Binding Assays, and Cellular Uptake and Cytotoxicity Assays.

Introduction to the 2470 Wizard² Gamma Counter

The 2470 Wizard² is engineered for efficiency and reliability in gamma counting applications. Its key features facilitate the automation of sample processing, from sample loading to data analysis.

Key Features for Automation

 High Sample Capacity: Available in 550-sample and 1000-sample conveyor versions, allowing for unattended processing of large sample batches.[4][5][6]

- Multi-Detector System: Models are available with 1, 2, 5, or 10 well-type detectors, enabling
 the simultaneous counting of multiple samples and significantly reducing processing time.[3]
 [4][6][7]
- Barcode Reader: An optional barcode reader allows for positive sample identification, linking specific samples to predefined counting protocols and minimizing user error.[4][6][8] Racks can be barcoded for protocol and rack number identification.[4][8]
- Automatic Normalization: The instrument performs automatic normalization for each defined nuclide using a normalization cassette, correcting for detector efficiency and background variations.[4][8][9]
- Integrated Data Analysis Software: The 2470 Wizard² can be integrated with optional MyAssays® Desktop Pro software, a comprehensive tool for Radioimmunoassay (RIA) and Immunoradiometric assay (IRMA) data reduction.[1][4][8] This software provides features for curve fitting (e.g., 4PL and 5PL), quality control, and automated reporting.[4][8]
- STAT Sample Processing: A "STAT" feature allows for the immediate counting of high-priority samples without interrupting the ongoing automated run.[1][4][9]

Technical Specifications

The 2470 Wizard² is equipped with thallium-activated sodium iodide [NaI(TI)] crystals, which offer high counting efficiency.[4][5] The instrument has a wide energy range of 15-1000 keV, making it suitable for a variety of gamma-emitting isotopes.[2][4][5]

Feature	Specification
Detector System	Thallium-activated sodium iodide [NaI(TI)] crystals[4][5]
Sample Capacity	550 or 1000 samples[4][5]
Number of Detectors	1, 2, 5, or 10[3][4]
Energy Range	15-1000 keV[2][4][5]
Maximum Count Rate	~6 million DPM (~5 million CPM) for 125 [2][4][5]
Sample Racks	10 samples per rack, compatible with centrifugation (up to 2500 x G)[4][8]
Supported Barcodes	Code 128, Interleaved 2/5, Code 39, Codabar[4]
Data Output	CPM, CPS, DPM, or Becquerel units[9]

Application: Automated Radioimmunoassay (RIA)

Radioimmunoassays are highly sensitive in vitro assays used to measure the concentration of antigens by using antibodies.[10] The 2470 Gamma Counter is ideal for performing these assays in a high-throughput and automated fashion.[3][7][9]

Experimental Protocol: Automated RIA

This protocol provides a general framework for an automated competitive RIA. Specific parameters such as antibody and radiolabeled antigen concentrations, and incubation times should be optimized for each specific assay.

Materials:

- Analyte-specific antibody
- Radiolabeled antigen (e.g., 1251-labeled)
- Standard antigen of known concentrations

- Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)
- Precipitating reagent (if using a precipitation-based separation method)
- Sample tubes compatible with the 2470 sample racks
- 2470 Wizard² Gamma Counter

Procedure:

- Protocol Setup on the 2470 Wizard²:
 - Create a new protocol in the instrument software.
 - Select the appropriate radionuclide from the library (e.g., ¹²⁵I).
 - Define counting time, desired units (e.g., CPM), and any necessary corrections (e.g., background subtraction, decay correction).
 - If using MyAssays® software, configure the data analysis template for RIA, including the standard curve concentrations and curve fitting algorithm (e.g., 4-parameter logistic).
- Sample Preparation and Barcoding:
 - Prepare serial dilutions of the standard antigen to generate a standard curve.
 - Prepare unknown samples for analysis.
 - Aliquot the following into appropriately labeled tubes:
 - Total Counts (TC): Radiotracer only.
 - Non-Specific Binding (NSB): Radiotracer and assay buffer (no antibody).
 - Zero Standard (B₀): Radiotracer and antibody (no unlabeled antigen).
 - Standards: Radiotracer, antibody, and each concentration of the standard antigen.
 - Unknowns: Radiotracer, antibody, and the unknown sample.

- If using the barcode reader, ensure each tube has a unique barcode that corresponds to its identity in a pre-defined worklist.
- Incubation:
 - Incubate the tubes according to the specific assay protocol to allow for competitive binding.
- Separation of Bound and Free Antigen:
 - Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen.
 Common methods include:
 - Precipitation: Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) and centrifuge the tubes. Decant the supernatant.
 - Coated Tubes/Beads: Use tubes or beads coated with a secondary antibody to capture the primary antibody-antigen complex. Wash to remove unbound antigen.
- · Automated Counting and Data Analysis:
 - Load the sample racks onto the 2470 Gamma Counter's conveyor.
 - Initiate the automated counting sequence. The instrument will:
 - Read the rack and/or sample barcodes to identify the protocol and samples.
 - Automatically move each sample into a detector for counting.
 - Record the counts per minute (CPM) for each sample.
 - If integrated, the MyAssays® software will automatically:
 - Subtract the NSB from all other readings.
 - Calculate the percentage of bound radiolabel for each standard and unknown relative to the B₀ (%B/B₀).
 - Generate a standard curve by plotting %B/B₀ against the standard concentrations.

• Interpolate the concentration of the unknown samples from the standard curve.

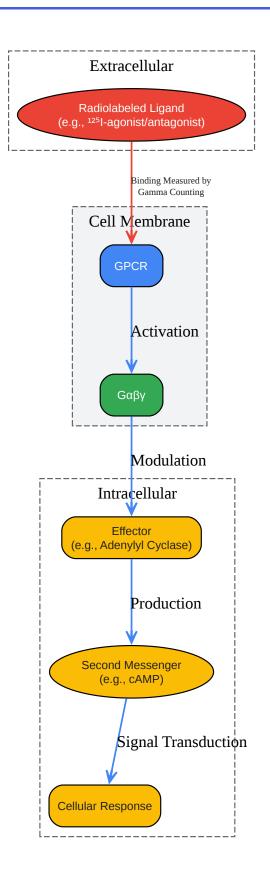
Data Presentation: RIA

Sample Type	Description	Raw CPM (Example)	Corrected CPM (CPM - NSB)	% B/B ₀	Calculated Concentrati on
Total Counts	Total radioactivity added	50,000	N/A	N/A	N/A
NSB	Non-specific binding	250	0	N/A	N/A
Bo	Maximum binding	25,250	25,000	100%	0
Standard 1	Lowest concentration	20,250	20,000	80%	[Concentratio n]
Standard 2		15,250	15,000	60%	[Concentratio n]
Standard 3		10,250	10,000	40%	[Concentratio n]
Standard 4	Highest concentration	5,250	5,000	20%	[Concentratio n]
Unknown 1	Sample of interest	12,750	12,500	50%	[Interpolated Value]
Unknown 2	Sample of interest	17,750	17,500	70%	[Interpolated Value]

Experimental Workflow: Automated RIA

Click to download full resolution via product page

Caption: Automated Radioimmunoassay (RIA) Workflow.


Application: Automated Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a radiolabeled ligand with a receptor, providing information on receptor density (Bmax) and binding affinity (Kd). These assays are fundamental in drug discovery for screening compounds that interact with specific receptors.

Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Radioligand binding assays are commonly used to study G-Protein Coupled Receptors (GPCRs). A radiolabeled antagonist can be used to determine the total number of receptors, while a competitive binding assay with an unlabeled agonist can reveal the affinity of the agonist for the receptor.

Click to download full resolution via product page

Caption: GPCR Signaling and Radioligand Binding.

Experimental Protocol: Automated Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Materials:

- Cell membranes or tissue homogenates expressing the target receptor
- Radiolabeled ligand with known affinity for the target receptor
- Unlabeled test compounds
- Binding buffer
- Filter mats (e.g., glass fiber filters)
- Cell harvester
- 2470 Wizard² Gamma Counter

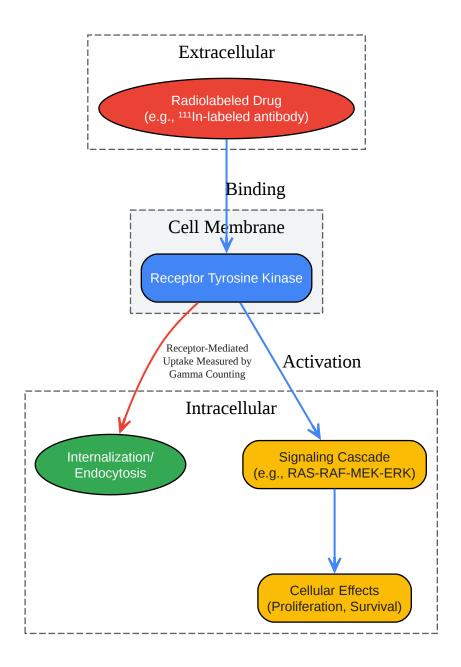
Procedure:

- Protocol Setup on the 2470 Wizard²:
 - Create a new protocol for the specific radioligand.
 - Set the counting window and time.
 - Configure the data analysis software to calculate specific binding and, if applicable, perform non-linear regression for IC₅₀ determination.
- Assay Plate Preparation:
 - In a 96-well plate, add the following to each well:
 - Binding buffer

- Cell membranes/homogenate
- Radiolabeled ligand at a concentration near its Kd
- For total binding wells, add buffer.
- For non-specific binding wells, add a high concentration of a known unlabeled ligand.
- For competition wells, add serial dilutions of the test compound.
- Incubation:
 - Incubate the plate to allow the binding to reach equilibrium.
- Harvesting and Washing:
 - Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
 - Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Automated Counting:
 - Allow the filter mats to dry.
 - Place the filter mats (or individual filter discs in tubes) into the 2470 Gamma Counter.
 - Start the automated counting protocol.
- Data Analysis:
 - The instrument software or external software like MyAssays® will calculate the specific binding by subtracting the non-specific binding from the total binding.
 - For competitive binding assays, the software will generate an inhibition curve and calculate the IC₅₀ value, which can then be used to determine the Ki of the test compound.

Data Presentation: Radioligand Binding Assay

Compound Concentration	Total Binding (CPM)	Non-Specific Binding (CPM)	Specific Binding (CPM)	% Inhibition
0 (Total)	15,000	500	14,500	0
10 ⁻¹⁰ M	13,550	500	13,050	10
10 ⁻⁹ M	10,650	500	10,150	30
10 ⁻⁸ M	7,750	500	7,250	50
10 ⁻⁷ M	4,850	500	4,350	70
10 ⁻⁶ M	2,450	500	1,950	86.6
10 ⁻⁵ M (NSB)	500	500	0	100


Application: Automated Cellular Uptake and Cytotoxicity Assays

The 2470 Gamma Counter can be used to automate the measurement of cellular uptake of radiolabeled compounds and to assess cell-mediated cytotoxicity through chromium-51 release assays.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) and Cellular Uptake

Many drugs target Receptor Tyrosine Kinases (RTKs). The uptake of a radiolabeled drug targeting an RTK can be quantified using a gamma counter.

Click to download full resolution via product page

Caption: RTK Signaling and Radiolabeled Drug Uptake.

Experimental Protocol: Automated Cellular Uptake Assay

Materials:

Adherent or suspension cells

- Radiolabeled compound of interest (e.g., ¹¹¹In-labeled antibody, ¹⁸F-FDG)
- · Cell culture medium
- Wash buffer (e.g., ice-cold PBS)
- Lysis buffer
- 2470 Wizard² Gamma Counter

Procedure:

- Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.
- Incubation with Radiolabeled Compound: Remove the culture medium and add medium containing the radiolabeled compound at the desired concentration. Incubate for a specific time period.
- Washing: Remove the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radiolabeled compound.
- Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.
- Sample Transfer and Counting: Transfer the lysate from each well to a corresponding tube in a 2470 sample rack.
- Automated Counting: Load the racks into the 2470 Gamma Counter and start the automated counting protocol.
- Data Analysis: The CPM values will be proportional to the amount of radiolabeled compound taken up by the cells. Normalize the data to cell number or protein concentration.

Experimental Protocol: Automated Chromium-51 Release Assay

This assay measures the cytotoxic activity of immune cells (effector cells) against target cells. [11]

Materials:

- · Target cells
- Effector cells (e.g., cytotoxic T lymphocytes or NK cells)
- Chromium-51 (51Cr) as sodium chromate
- Cell culture medium
- Detergent solution (for maximum release control)
- 2470 Wizard² Gamma Counter

Procedure:

- Target Cell Labeling: Incubate target cells with ⁵¹Cr. The ⁵¹Cr will be taken up and retained by viable cells. Wash the cells to remove unincorporated ⁵¹Cr.
- Co-incubation: In a multi-well plate, co-incubate the labeled target cells with effector cells at various effector-to-target (E:T) ratios.
- Control Wells:
 - Spontaneous Release: Labeled target cells with medium only.
 - Maximum Release: Labeled target cells with a detergent solution to lyse all cells.
- Incubation: Incubate the plate to allow for cell-mediated lysis.
- Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
- Automated Counting: Transfer the supernatants to tubes in the 2470 sample racks and count using the appropriate protocol for ⁵¹Cr.
- Data Analysis: Calculate the percentage of specific lysis using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation: Cellular Uptake and Cytotoxicity

Cellular Uptake:

Treatment	Time Point	CPM (Mean ± SD)	% Uptake of Total
Control	1 hr	1,500 ± 120	1.5%
Compound A	1 hr	15,000 ± 950	15%
Control	4 hr	2,500 ± 200	2.5%
Compound A	4 hr	45,000 ± 2,100	45%

Chromium-51 Release Assay:

E:T Ratio	Experimental Release (CPM)	Spontaneous Release (CPM)	Maximum Release (CPM)	% Specific Lysis
1:1	2,000	1,000	10,000	11.1%
10:1	5,500	1,000	10,000	50.0%
50:1	8,500	1,000	10,000	83.3%

Conclusion

The 2470 Wizard² Automatic Gamma Counter is a powerful tool for automating sample processing in a variety of research and drug development applications. By leveraging its high capacity, multi-detector system, barcode reading capabilities, and integrated data analysis software, laboratories can significantly increase their throughput, reduce hands-on time, and improve data quality and reproducibility. The protocols outlined in this document provide a foundation for developing and implementing robust and efficient automated gamma counting workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Perkin Elmer 2470-0020 Wizard2 Automatic Gamma Counter, 100-240 VOLTS, Perkin Elmer - STEMart [ste-mart.com]
- 2. WIZARD2 2470 Gamma Counter [uochb.cz]
- 3. htds.fr [htds.fr]
- 4. resources.revvity.com [resources.revvity.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. manuals.plus [manuals.plus]
- 9. WIZARD2 Automatic Gamma Counter School of Biomedical Sciences University of Queensland [biomedical-sciences.uq.edu.au]
- 10. Resources | PerkinElmer [perkinelmer.com]
- 11. revvity.com [revvity.com]
- To cite this document: BenchChem. [Automating Sample Processing with the 2470 Gamma Counter: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055704#automating-sample-processing-with-the-2470-gamma-counter]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com